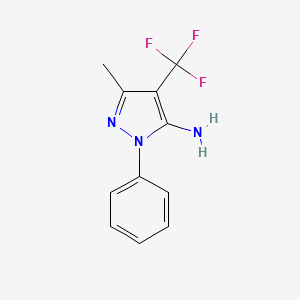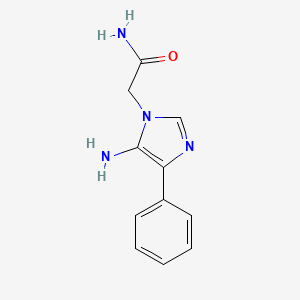![molecular formula C15H21ClN2O B1520478 Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride CAS No. 1240526-08-2](/img/structure/B1520478.png)
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride
Overview
Description
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is a chemical compound with the molecular formula C15H20N2O·HCl and a molecular weight of 280.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride typically involves the following steps:
Formation of 3-phenyl-1,2-oxazole: This can be achieved by cyclodehydration of appropriate precursors such as phenylglyoxal and amino alcohols under acidic conditions.
Attachment of the pentylamine chain: The oxazole ring is then reacted with pentylamine to form the corresponding amine derivative.
Methylation: The amine group is methylated using methyl iodide or another suitable methylating agent.
Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts to increase yield and purity, and large-scale reactors to handle the chemical reactions efficiently. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the oxazole ring or the amine group.
Substitution: Substitution reactions can occur at different positions on the oxazole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as ketones or aldehydes.
Reduction: Formation of reduced oxazole derivatives or amines.
Substitution: Formation of substituted oxazole or amine derivatives.
Scientific Research Applications
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride can be compared with other similar compounds, such as:
3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propyl methanesulfonate: This compound has a similar oxazole ring structure but differs in the substituents and functional groups.
Honokiol derivatives: These compounds also contain oxazole rings and have been studied for their biological activities.
Uniqueness: this compound is unique due to its specific structure and potential applications in various fields. Its ability to undergo different chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDAOLFPOVLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


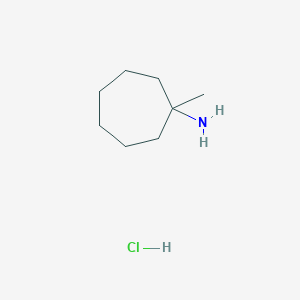
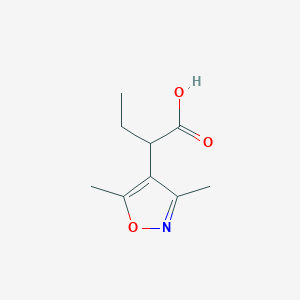
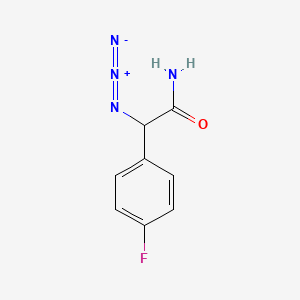
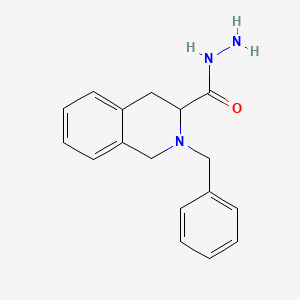
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
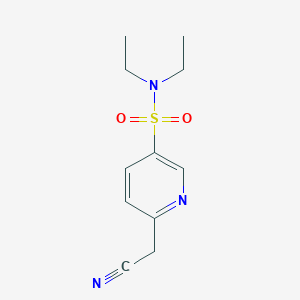
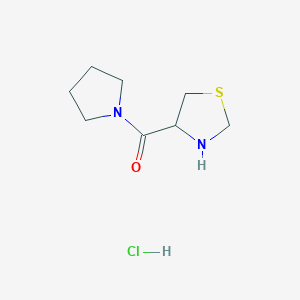

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1520410.png)

![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)
